molecular formula C16H18N2O4S2 B2482555 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 899945-73-4

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2482555
CAS No.: 899945-73-4
M. Wt: 366.45
InChI Key: BEOMPIVCCDJQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative characterized by a tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a benzenesulfonamide moiety at the 6-position. This compound combines structural features of both sulfonamides (known for their bioactivity in medicinal chemistry) and tetrahydroquinoline derivatives (valued for their aromatic and heterocyclic properties). The methanesulfonyl group enhances metabolic stability and solubility, while the benzenesulfonamide moiety may contribute to target binding, particularly in enzyme inhibition contexts .

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-23(19,20)18-11-5-6-13-12-14(9-10-16(13)18)17-24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOMPIVCCDJQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, which is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges: highlights the reliance on sulfonyl chloride derivatives for benzenesulfonamide synthesis, a method applicable to the target compound.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a unique structure that combines a tetrahydroquinoline moiety , a methanesulfonyl group , and a benzenesulfonamide functional group . This structural diversity enhances its solubility and biological interactions, making it a promising candidate for various pharmacological applications.

Antimicrobial Properties

This compound exhibits potent antimicrobial activity. It primarily targets two crucial enzymes in bacterial cell wall synthesis: MurD and GlmU. By inhibiting these enzymes, the compound demonstrates bactericidal effects against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanism of action involves the binding of the compound to its target enzymes, disrupting their normal function and leading to impaired bacterial growth. Interaction studies have shown that this compound effectively inhibits the enzymatic activity required for bacterial cell wall biosynthesis .

Research Findings

Recent studies have highlighted the compound's potential beyond antimicrobial applications:

  • Antitumor Activity : Some derivatives of tetrahydroquinoline have shown promising antitumor effects in vitro. For instance, compounds structurally related to this compound have demonstrated IC50 values lower than those of established chemotherapeutics like Doxorubicin .
  • Anti-inflammatory Potential : The sulfonamide group may confer anti-inflammatory properties, suggesting further exploration in inflammatory disease models .

Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains. The results indicated that the compound could serve as a lead for developing new antibiotics targeting resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Methicillin-resistant S. aureus0.25 µg/mL
Escherichia coli2 µg/mL

Antitumor Activity

In vitro assays showed that derivatives related to this compound exhibited significant cytotoxicity against cancer cell lines:

Compound IDIC50 (µg/mL)Comparison to Doxorubicin (IC50 = 37.5 µg/mL)
Compound A10More potent
Compound B25Comparable
Compound C30Less potent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.